molecular formula C8H9N3O4 B13980285 (7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol CAS No. 908248-28-2

(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol

Cat. No.: B13980285
CAS No.: 908248-28-2
M. Wt: 211.17 g/mol
InChI Key: JBDPWWVYKZISEM-UHFFFAOYSA-N
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Description

2H-Pyrido[3,2-b]-1,4-oxazine-3-methanol, 3,4-dihydro-7-nitro- is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyridine ring fused to an oxazine ring, with a methanol group and a nitro group attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazine-3-methanol, 3,4-dihydro-7-nitro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with oxazine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,2-b]-1,4-oxazine-3-methanol, 3,4-dihydro-7-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2H-Pyrido[3,2-b]-1,4-oxazine-3-methanol, 3,4-dihydro-7-nitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyrido[3,2-b]-1,4-oxazine-3-methanol, 3,4-dihydro-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 6-Nitro-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Ethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

2H-Pyrido[3,2-b]-1,4-oxazine-3-methanol, 3,4-dihydro-7-nitro- is unique due to its specific combination of functional groups and structural features. The presence of both a methanol and a nitro group in the same molecule imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of 2H-Pyrido[3,2-b]-1,4-oxazine-3-methanol, 3,4-dihydro-7-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

908248-28-2

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol

InChI

InChI=1S/C8H9N3O4/c12-3-5-4-15-7-1-6(11(13)14)2-9-8(7)10-5/h1-2,5,12H,3-4H2,(H,9,10)

InChI Key

JBDPWWVYKZISEM-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=N2)[N+](=O)[O-])CO

Origin of Product

United States

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